molecular formula C6H4BF4NO2 B8051573 (6-Fluoro-5-(trifluoromethyl)pyridin-3-yl)boronic acid

(6-Fluoro-5-(trifluoromethyl)pyridin-3-yl)boronic acid

Cat. No.: B8051573
M. Wt: 208.91 g/mol
InChI Key: RNDWILSOANBHCY-UHFFFAOYSA-N
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Description

(6-Fluoro-5-(trifluoromethyl)pyridin-3-yl)boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique properties. This compound is particularly valuable in Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds in the synthesis of various organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Fluoro-5-(trifluoromethyl)pyridin-3-yl)boronic acid typically involves the borylation of 6-Fluoro-5-(trifluoromethyl)pyridine. One common method is the reaction of 6-Fluoro-5-(trifluoromethyl)pyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of (6-Fluoro-5-(trifluoromethyl)pyridin-3-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Fluoro-5-(trifluoromethyl)pyridin-3-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it particularly effective in Suzuki-Miyaura coupling reactions, providing high yields and selectivity .

Properties

IUPAC Name

[6-fluoro-5-(trifluoromethyl)pyridin-3-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BF4NO2/c8-5-4(6(9,10)11)1-3(2-12-5)7(13)14/h1-2,13-14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNDWILSOANBHCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(N=C1)F)C(F)(F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BF4NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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